molecular formula C13H16O2 B15069141 4-Ethyl-2,2-dimethyl-2H-chromen-7-ol

4-Ethyl-2,2-dimethyl-2H-chromen-7-ol

Cat. No.: B15069141
M. Wt: 204.26 g/mol
InChI Key: YAWQEVXNYOITTR-UHFFFAOYSA-N
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Description

4-Ethyl-2,2-dimethyl-2H-chromen-7-ol is a substituted chromene derivative characterized by a benzopyran core with ethyl and dimethyl substituents at positions 4 and 2, respectively, and a hydroxyl group at position 5. Chromenes (2H-1-benzopyrans) are heterocyclic compounds of significant interest due to their biological activities, including antimicrobial, antitumor, and antioxidant properties .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4-ethyl-2,2-dimethylchromen-7-ol

InChI

InChI=1S/C13H16O2/c1-4-9-8-13(2,3)15-12-7-10(14)5-6-11(9)12/h5-8,14H,4H2,1-3H3

InChI Key

YAWQEVXNYOITTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(OC2=C1C=CC(=C2)O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,2-dimethyl-2H-chromen-7-ol typically involves the Pechmann condensation reaction. This reaction is catalyzed by acids and involves the condensation of phenols with β-ketoesters. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the chromene ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,2-dimethyl-2H-chromen-7-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chromone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the chromene to its corresponding dihydrochromene.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-2,2-dimethyl-2H-chromen-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2,2-dimethyl-2H-chromen-7-ol involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of fungi and bacteria by interfering with their cell wall synthesis or metabolic pathways. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of chromene derivatives are highly sensitive to substituent positions and functional groups. Below is a comparison with key analogs:

Table 1: Structural Comparison of Chromene Derivatives
Compound Name Substituents (Position) Molecular Formula Key Features/Bioactivity Reference
4-Ethyl-2,2-dimethyl-2H-chromen-7-ol - Ethyl (C4), dimethyl (C2), -OH (C7) C₁₃H₁₆O₂ Antimicrobial, antitumor potential
8-Bromo-2,2-dimethyl-2H-chromen-7-ol - Bromo (C8), dimethyl (C2), -OH (C7) C₁₁H₁₁BrO₂ Enhanced halogen-mediated bioactivity
6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one - Ethyl (C6), phenoxy (C3), -OH (C7) C₁₈H₁₆O₄ Antiproliferative activity
5-(6-Hydroxybenzofuran-2-yl)-2,2-dimethyl-2H-chromen-7-ol - Benzofuran (C5), dimethyl (C2), -OH (C7) C₁₉H₁₆O₄ Fluorescent properties, antimicrobial
Key Observations:
  • Phenoxy vs. Ethyl Groups: The phenoxy group in 6-ethyl-3-phenoxy derivatives increases steric bulk, which may reduce solubility but enhance interactions with hydrophobic enzyme pockets .
  • Benzofuran Moiety : The benzofuran substituent in 5-(6-hydroxybenzofuran-2-yl)-2,2-dimethyl-2H-chromen-7-ol introduces π-π stacking capabilities, critical for fluorescence and DNA intercalation .
Key Observations:
  • Ethylation : The ethyl group in this compound is introduced via alkylation, requiring careful control of reaction conditions to avoid over-alkylation .
  • Bromination : Bromine incorporation often requires radical initiators or electrophilic agents, which may complicate purification .
Table 3: Bioactivity Comparison
Compound Bioactivity Mechanism/Application Reference
This compound Moderate antimicrobial activity (MIC: 32 µg/mL) Membrane disruption in Gram-positive bacteria
8-Bromo-2,2-dimethyl-2H-chromen-7-ol Enhanced cytotoxicity (IC₅₀: 12 µM vs. HeLa cells) DNA damage via bromine-mediated alkylation
5-(6-Hydroxybenzofuran-2-yl)-2,2-dimethyl-2H-chromen-7-ol Fluorescence-based cellular imaging Probe for tracking intracellular targets
Key Observations:
  • Antimicrobial vs. Antitumor : Ethyl and dimethyl groups favor broad-spectrum antimicrobial activity, while bromine enhances cytotoxicity .
  • Fluorescence Applications : Benzofuran-containing chromenes are promising for bioimaging due to their stable emission spectra .

Biological Activity

4-Ethyl-2,2-dimethyl-2H-chromen-7-ol is a compound belonging to the chromene class, characterized by its unique substitution pattern. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16OC_{13}H_{16}O, with a molecular weight of approximately 190.24 g/mol. The compound features a hydroxyl group at the 7-position of the chromene ring, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The presence of the hydroxyl group contributes to its ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Anticancer Properties : Preliminary studies have shown that this compound has cytotoxic effects against several cancer cell lines. For instance, it demonstrated an IC50 value of 9.54 μM against MCF-7 breast cancer cells .
  • Enzyme Modulation : The compound interacts with specific enzymes and receptors, potentially modulating biological pathways involved in disease processes. It has been suggested that it may act as a substrate or inhibitor for cytochrome P450 enzymes, which play a significant role in drug metabolism .

The biological activity of this compound can be attributed to its structural features:

  • Hydroxyl Group : This functional group enhances the compound's reactivity and ability to form hydrogen bonds, which is essential for interacting with biological targets.
  • Lipophilicity : The ethyl and methyl substitutions increase the lipophilicity of the molecule, facilitating its absorption and distribution in biological systems.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaNotable Features
Methyl 2-{(4-methyl-2H-chromen-7-yloxy)}acetateC12H12O3Contains a methoxy group
Ethyl 2-{(4-methyl-2H-chromen-7-yloxy)}propanoateC13H14O3Features additional ester functionality
7-Ethoxy-4-methylcoumarinC11H12O3Contains an ethoxy substituent

The distinct substitution pattern in this compound imparts unique chemical and biological properties compared to other chromene derivatives.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of flavonoid-based compounds like this compound:

  • Cancer Research : A study focusing on various coumarin derivatives reported that compounds similar to this compound exhibited significant anticancer activity against MCF-7 cells .
  • Antioxidant Studies : Research has demonstrated that flavonoids can effectively reduce oxidative stress markers in various cellular models, suggesting a protective role against age-related diseases .
  • Enzyme Interaction Studies : Investigations into the interaction of flavonoids with cytochrome P450 enzymes have shown that these compounds can modulate enzyme activity, which is crucial for understanding their pharmacokinetics and potential drug interactions .

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